molecular formula C25H26N8OS B14922024 2-[(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(1,3-dimethyl-1H-pyrazol-4-yl)hydrazinecarbothioamide

2-[(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(1,3-dimethyl-1H-pyrazol-4-yl)hydrazinecarbothioamide

Cat. No.: B14922024
M. Wt: 486.6 g/mol
InChI Key: GHYORCOZNNPAQC-UHFFFAOYSA-N
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Description

2-[(3,6-Dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N~1~-(1,3-dimethyl-1H-pyrazol-4-yl)-1-hydrazinecarbothioamide is a complex heterocyclic compound. It belongs to the family of pyrazolopyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound features a unique structure with multiple fused rings and functional groups, making it a subject of interest for researchers in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N~1~-(1,3-dimethyl-1H-pyrazol-4-yl)-1-hydrazinecarbothioamide typically involves multi-step reactions. One common approach starts with the formation of the pyrazolo[3,4-b]pyridine core through cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(3,6-Dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N~1~-(1,3-dimethyl-1H-pyrazol-4-yl)-1-hydrazinecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[(3,6-Dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N~1~-(1,3-dimethyl-1H-pyrazol-4-yl)-1-hydrazinecarbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N~1~-(1,3-dimethyl-1H-pyrazol-4-yl)-1-hydrazinecarbothioamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

Molecular Formula

C25H26N8OS

Molecular Weight

486.6 g/mol

IUPAC Name

1-[(3,6-dicyclopropyl-1-phenylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]-3-(1,3-dimethylpyrazol-4-yl)thiourea

InChI

InChI=1S/C25H26N8OS/c1-14-20(13-32(2)30-14)27-25(35)29-28-24(34)18-12-19(15-8-9-15)26-23-21(18)22(16-10-11-16)31-33(23)17-6-4-3-5-7-17/h3-7,12-13,15-16H,8-11H2,1-2H3,(H,28,34)(H2,27,29,35)

InChI Key

GHYORCOZNNPAQC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NC(=S)NNC(=O)C2=CC(=NC3=C2C(=NN3C4=CC=CC=C4)C5CC5)C6CC6)C

Origin of Product

United States

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